2-[6-(Dimethylamino)pyrimidin-4-yl]-5-phenyl-1H-pyrazol-3-one
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Overview
Description
Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known to exhibit various biological activities including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite diverse due to the presence of various substituents. For example, a pyrimidine derivative with a dimethylamino group at the 2-position and a phenyl group at the 5-position would have a different structure compared to other pyrimidine derivatives .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, they can act as nucleophiles in reactions with electrophiles . The specific reactions a pyrimidine derivative can undergo would depend on the substituents present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary depending on their structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the acidity and basicity of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[6-(dimethylamino)pyrimidin-4-yl]-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-19(2)13-9-14(17-10-16-13)20-15(21)8-12(18-20)11-6-4-3-5-7-11/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDKPVKZRYGGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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